molecular formula C11H21BrSn B14415274 Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- CAS No. 84010-81-1

Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-

Cat. No.: B14415274
CAS No.: 84010-81-1
M. Wt: 351.90 g/mol
InChI Key: ZXDQDAGAUFSEPW-UHFFFAOYSA-N
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Description

Stannane, (4-bromobicyclo[222]oct-1-yl)trimethyl- is a chemical compound with the molecular formula C11H19BrSn It is a derivative of stannane, featuring a brominated bicyclo[222]octane structure attached to a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- typically involves the reaction of 4-bromobicyclo[2.2.2]octane with trimethylstannyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane compound. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the brominated group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxides.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- has several applications in scientific research:

    Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- involves its interaction with molecular targets through its stannyl group. The stannyl group can form covalent bonds with various substrates, facilitating the formation of new chemical entities. The bicyclo[2.2.2]octane structure provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Stannane, trimethyl-: A simpler stannane derivative without the bicyclo[2.2.2]octane structure.

    Stannane, (4-chlorobicyclo[2.2.2]oct-1-yl)trimethyl-: A similar compound with a chlorine atom instead of bromine.

    Stannane, (4-fluorobicyclo[2.2.2]oct-1-yl)trimethyl-: A fluorinated analog of the compound.

Uniqueness

Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- is unique due to the presence of the brominated bicyclo[2.2.2]octane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous.

Properties

CAS No.

84010-81-1

Molecular Formula

C11H21BrSn

Molecular Weight

351.90 g/mol

IUPAC Name

(4-bromo-1-bicyclo[2.2.2]octanyl)-trimethylstannane

InChI

InChI=1S/C8H12Br.3CH3.Sn/c9-8-4-1-7(2-5-8)3-6-8;;;;/h1-6H2;3*1H3;

InChI Key

ZXDQDAGAUFSEPW-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C12CCC(CC1)(CC2)Br

Origin of Product

United States

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